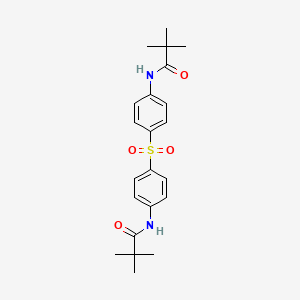

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide), also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). Due to its unique properties, DIDS has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) acts as a non-specific inhibitor of chloride channels and transporters by binding to the channel pore and blocking the movement of chloride ions. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to inhibit several chloride channels, including CFTR, CaCCs, and VRACs. The mechanism of inhibition varies depending on the type of channel, but it generally involves blocking the movement of chloride ions through the channel pore. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been shown to affect other ion channels, such as potassium channels and calcium channels, although the mechanism of inhibition is less well understood.

Biochemical and Physiological Effects

The inhibition of chloride channels by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have several biochemical and physiological effects. Inhibition of CFTR by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to increase the activity of the epithelial sodium channel (ENaC), leading to increased sodium absorption in the lung and other tissues. This effect has been proposed as a potential therapeutic strategy for cystic fibrosis. Inhibition of CaCCs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to reduce smooth muscle contraction and blood pressure, making it a potential therapeutic target for hypertension. Inhibition of VRACs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to affect cell volume regulation and cell migration, making it a potential target for cancer therapy.

実験室実験の利点と制限

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has several advantages as a tool for scientific research. It is a potent and non-specific inhibitor of chloride channels, making it useful for studying the role of chloride channels in various physiological processes. It is also relatively stable and can be stored for long periods of time. However, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has some limitations as well. It is a large and complex molecule, which can make it difficult to study its effects on specific channels or transporters. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide). One area of interest is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of interest is the study of the effects of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) on other ion channels and transporters, such as potassium channels and calcium channels. This could provide new insights into the role of ion channels in various physiological processes. Finally, the development of new methods for synthesizing and purifying N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) could make it more accessible for scientific research and potentially lead to the development of new therapeutic agents.

合成法

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) can be synthesized by reacting 4,4'-diaminodiphenylsulfone with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

科学的研究の応用

N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. The inhibition of chloride channels has been shown to have therapeutic potential in various diseases, including cystic fibrosis, epilepsy, and hypertension. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been studied for its effects on cell volume regulation, cell migration, and apoptosis. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been used as a tool to study the role of chloride channels in various physiological processes, such as insulin secretion and neurotransmitter release.

特性

IUPAC Name |

N-[4-[4-(2,2-dimethylpropanoylamino)phenyl]sulfonylphenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-21(2,3)19(25)23-15-7-11-17(12-8-15)29(27,28)18-13-9-16(10-14-18)24-20(26)22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUPIZUJRFKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)

![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5005667.png)

![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)

![1-(2,6-difluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005716.png)

![4-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5005721.png)